tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate
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Overview
Description
tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a cyclopropyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl ketone derivative under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate
- tert-butyl (3-bromo-4-oxocyclohexyl)carbamate
Comparison: tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from similar compounds like tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate, which has a methyl group instead of a cyclopropyl group. The cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Properties
CAS No. |
2288884-03-5 |
---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
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